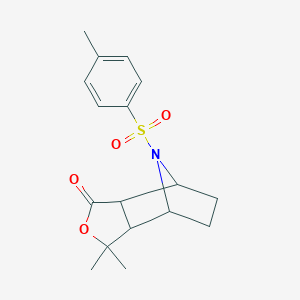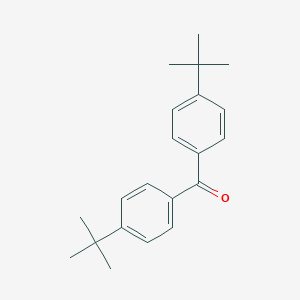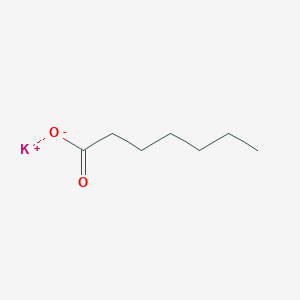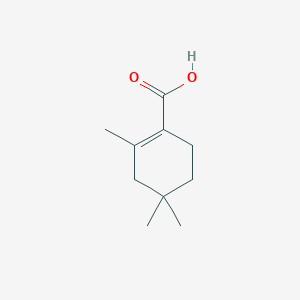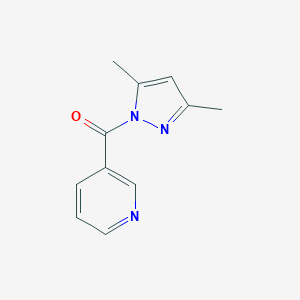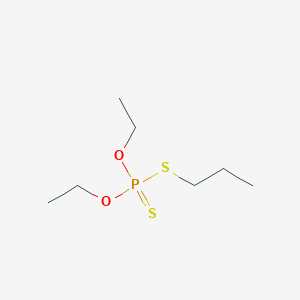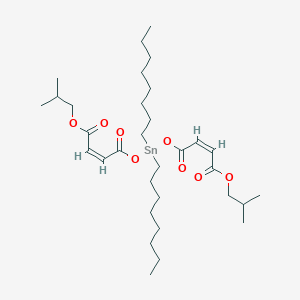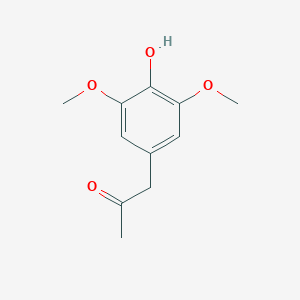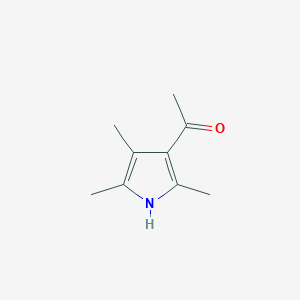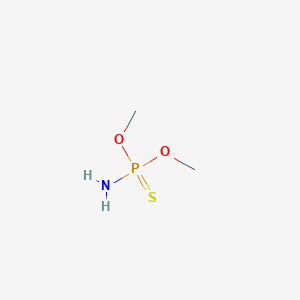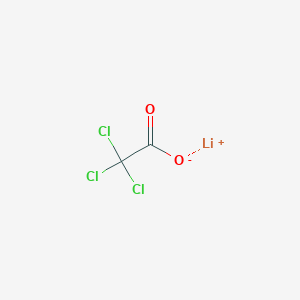
Lithium trichloroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium trichloroacetate (LiTCA) is an organic salt that contains lithium, a chemical element with a wide range of biological and therapeutic activities. LiTCA has gained significant attention in recent years due to its potential applications in the field of biomedical research.
作用機序
The exact mechanism of action of Lithium trichloroacetate is not fully understood. However, it is believed that Lithium trichloroacetate exerts its effects by modulating the activity of various signaling pathways, including the NF-κB and PI3K/Akt pathways. Lithium trichloroacetate has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
生化学的および生理学的効果
Lithium trichloroacetate has been found to exert a wide range of biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the expression of anti-inflammatory cytokines, such as IL-10. Lithium trichloroacetate has also been found to induce cell cycle arrest and apoptosis in cancer cells. Moreover, Lithium trichloroacetate has been shown to improve mitochondrial function and reduce oxidative stress.
実験室実験の利点と制限
Lithium trichloroacetate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Moreover, Lithium trichloroacetate has been shown to be stable under various experimental conditions. However, Lithium trichloroacetate has some limitations as well. It has low solubility in water, which can make it difficult to administer in vivo. Moreover, Lithium trichloroacetate has been found to be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
Lithium trichloroacetate has several potential future directions for research. One area of interest is the development of Lithium trichloroacetate-based therapies for various diseases, including cancer and diabetes. Another area of interest is the elucidation of the exact mechanism of action of Lithium trichloroacetate, which can help to identify new therapeutic targets. Moreover, the development of new synthetic methods for Lithium trichloroacetate can help to improve its efficacy and reduce its toxicity.
Conclusion:
Lithium trichloroacetate is a promising compound with potential applications in biomedical research. It possesses anti-inflammatory, anti-cancer, and neuroprotective properties and has been shown to improve glucose tolerance and insulin sensitivity. Lithium trichloroacetate has several advantages for lab experiments, but also has some limitations. Future research on Lithium trichloroacetate can help to identify new therapeutic targets and improve its efficacy.
合成法
Lithium trichloroacetate can be synthesized through the reaction between lithium hydroxide and trichloroacetic acid. The reaction leads to the formation of Lithium trichloroacetate, which is a white crystalline powder. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
科学的研究の応用
Lithium trichloroacetate has been extensively studied for its potential applications in biomedical research. It has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties. Lithium trichloroacetate has also been found to enhance the efficacy of chemotherapy drugs and reduce their side effects. Moreover, Lithium trichloroacetate has been shown to improve glucose tolerance and insulin sensitivity, making it a potential therapeutic agent for diabetes.
特性
CAS番号 |
19326-49-9 |
|---|---|
製品名 |
Lithium trichloroacetate |
分子式 |
C2Cl3LiO2 |
分子量 |
169.3 g/mol |
IUPAC名 |
lithium;2,2,2-trichloroacetate |
InChI |
InChI=1S/C2HCl3O2.Li/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 |
InChIキー |
HOIXWIJGBXDJIX-UHFFFAOYSA-M |
異性体SMILES |
[Li+].C(=O)(C(Cl)(Cl)Cl)[O-] |
SMILES |
[Li+].C(=O)(C(Cl)(Cl)Cl)[O-] |
正規SMILES |
[Li+].C(=O)(C(Cl)(Cl)Cl)[O-] |
その他のCAS番号 |
19326-49-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



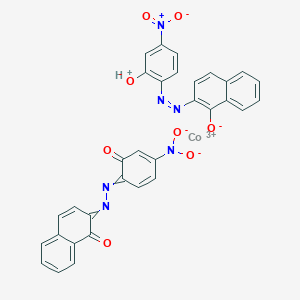
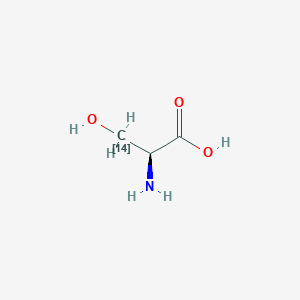
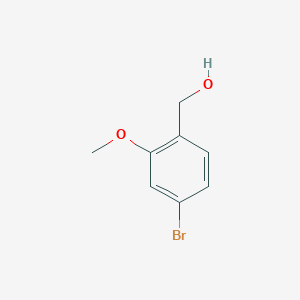
![3-Bromothieno[2,3-c]pyridine](/img/structure/B101063.png)
